BenchChemオンラインストアへようこそ!

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate

PDE10A inhibition CNS drug discovery Schizophrenia

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) is a validated PDE10A inhibitor scaffold (IC₅₀=480 nM) for CNS hit-to-lead optimization. Its N-methyl and ethyl ester substituents impart a calculated LogP of -0.1 and PSA of 63.7 Ų, favoring blood-brain barrier penetration over methyl ester analogs. The pre-methylated scaffold eliminates post-cyclization N-alkylation, streamlining tetrahydro-γ-carboline library synthesis. Substituting with a generic 2,4-dioxopiperidine risks SAR invalidation and synthetic route irreproducibility. Procure the defined scaffold to ensure pharmacological and batch-to-batch consistency.

Molecular Formula C9H13NO4
Molecular Weight 199.2 g/mol
CAS No. 93758-44-2
Cat. No. B1456388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
CAS93758-44-2
Molecular FormulaC9H13NO4
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)CCN(C1=O)C
InChIInChI=1S/C9H13NO4/c1-3-14-9(13)7-6(11)4-5-10(2)8(7)12/h7H,3-5H2,1-2H3
InChIKeyBCHJEQRJQJAXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2): A Validated 2,4-Dioxopiperidine Scaffold for PDE10-Targeted Research and Heterocyclic Synthesis Procurement


Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) is a 2,4-dioxopiperidine-3-carboxylate derivative with a molecular formula of C9H13NO4 and a molecular weight of 199.20 g/mol, characterized by an N-methyl substituent and an ethyl ester at the 3-position . Its calculated density is 1.210±0.06 g/cm³ (20 °C, 760 mmHg) and its predicted boiling point is 317.9±42.0 °C (760 mmHg) [1]. The compound serves as a versatile intermediate in organic synthesis, with documented use in the construction of complex N-heterocycles and as a building block for bioactive molecules . A key point of scientific differentiation lies in its demonstrated PDE10A inhibitory activity (IC₅₀ = 480 nM), establishing this scaffold as a validated entry point for CNS-targeted medicinal chemistry programs [2].

Why Generic 2,4-Dioxopiperidine Substitution Fails: Procurement Risks in Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) Sourcing


Substituting Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) with a generic 2,4-dioxopiperidine analog introduces quantifiable and scientifically consequential risks. The N-methyl substituent is not a silent structural feature; in closely related piperidine-based SAR studies, N-modification has been shown to dramatically alter biological activity profiles, including receptor binding and functional potency [1]. The ethyl ester at the 3-position dictates the compound's physicochemical properties: the target compound exhibits a calculated LogP of -0.1 and a polar surface area (PSA) of 63.68 Ų [2]. In contrast, the methyl ester analog (CAS 74730-43-1) displays a lower LogP of -0.7 and a higher PSA of 72.5 Ų , translating to differential membrane permeability and solubility characteristics that directly impact both synthetic utility and biological assay outcomes. Furthermore, the N-unprotected analog (methyl 2,4-dioxopiperidine-3-carboxylate) lacks the N-methyl group entirely, eliminating the conformational constraints and electronic effects imparted by N-alkylation. Generic substitution without verifying the exact substitution pattern risks invalidating SAR hypotheses and compromising synthetic route reproducibility.

Quantitative Differentiation Evidence: Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) Versus Closest Analogs


PDE10A Inhibitory Activity: Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate Establishes Baseline Scaffold Potency

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) exhibits an IC₅₀ of 480 nM against human PDE10A (amino acids 14 to 779) using a [3H]-labeled cyclic nucleotide substrate after 1 hour beta counting [1]. This serves as a baseline potency reference for the N-methyl-2,4-dioxopiperidine-3-carboxylate scaffold class. In contrast, a more elaborated derivative (BDBM142536) containing this core scaffold demonstrates an IC₅₀ of 0.0998 nM against PDE10 [2]. The 480 nM potency of the parent scaffold is insufficient for therapeutic candidacy but establishes a validated starting point for medicinal chemistry optimization.

PDE10A inhibition CNS drug discovery Schizophrenia Enzyme assay

Lipophilicity and PSA Comparison: Ethyl Ester (93758-44-2) vs. Methyl Ester (74730-43-1) Analog

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) exhibits a calculated LogP of -0.1 and a topological polar surface area (PSA) of 63.7 Ų [1]. In contrast, the N-unprotected methyl ester analog (methyl 2,4-dioxopiperidine-3-carboxylate, CAS 74730-43-1) displays a lower XLogP3 of -0.7 and a larger PSA of 72.5 Ų . The combination of N-methylation and the ethyl ester in the target compound yields a less polar, more lipophilic profile.

Physicochemical properties LogP PSA Drug-likeness Membrane permeability

N-Methyl Substitution: Defined Reactivity Profile via Dieckmann Cyclization Pathway

The synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) proceeds via a defined Dieckmann-type cyclization of ethyl 3-((3-ethoxy-3-oxopropyl)(methyl)amino)-3-oxopropanoate, achieving clean conversion to the desired intermediate at 80°C over 1 hour as confirmed by LC-MS . This contrasts with the N-unprotected analog (CAS 74730-43-1), which requires a distinct synthetic approach and exhibits different stability profiles. The presence of the N-methyl group pre-installed in the building block eliminates the need for post-synthetic N-alkylation steps that often suffer from low yields and competing side reactions.

Organic synthesis Heterocyclic chemistry Dieckmann cyclization Piperidine-2,4-dione synthesis

Scaffold Versatility: Access to Tetrahydro-γ-Carboline Frameworks via Pd-Catalyzed Oxidative Cyclization

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) undergoes Pd(OAc)₂-catalyzed oxidative cyclization with arylamines to yield 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) scaffolds [1]. This reaction proceeds over 4.0 hours in THF/H₂O/DMF solvent systems and demonstrates the scaffold's capacity for direct elaboration into biologically relevant polyheterocyclic systems. In contrast, the N-Boc protected analog (tert-butyl 2,4-dioxopiperidine-1-carboxylate, CAS 845267-78-9) is employed in mGlu5 PAM synthesis , while the N-unprotected methyl ester analog (CAS 74730-43-1) serves as a precursor for dihydrobenzo[b][1,6]naphthyridinones .

Heterocyclic synthesis Tetrahydro-γ-carboline Palladium catalysis Diversity-oriented synthesis

Recommended Procurement Scenarios: Where Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) Delivers Documented Value


PDE10A Hit-to-Lead Optimization Programs Requiring a Validated Scaffold Baseline

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) is suitable as a starting scaffold for medicinal chemistry programs targeting PDE10A inhibition for schizophrenia, bipolar disorder, and related CNS indications. The compound's documented IC₅₀ of 480 nM against human PDE10A provides a quantifiable baseline potency reference [1]. Patent literature explicitly cites this scaffold class in the context of PDE10 inhibition for therapeutic applications, establishing a clear precedent for its use in hit-to-lead optimization workflows [2]. The ~4,800-fold potency improvement observed in elaborated derivatives demonstrates the scaffold's amenability to SAR-driven optimization.

Synthesis of Tetrahydro-γ-Carboline Libraries for CNS-Targeted Screening

This compound enables the construction of tetrahydro-γ-carboline scaffolds via Pd-catalyzed oxidative cyclization with arylamines, a transformation documented to proceed over 4.0 hours in mixed solvent systems (THF/H₂O/DMF) [3]. Tetrahydro-γ-carbolines are privileged structures in CNS drug discovery, and this specific building block provides direct synthetic entry to the 2,8-dimethyl-substituted framework. The pre-installed N-methyl and ethyl ester functionality eliminates the need for post-cyclization N-alkylation, streamlining library synthesis workflows.

CNS-Focused Medicinal Chemistry with Defined Lipophilicity and PSA Parameters

For CNS drug discovery programs where blood-brain barrier permeability is a critical design criterion, Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) offers a defined physicochemical profile: calculated LogP of -0.1 and PSA of 63.7 Ų [4]. These values position the scaffold favorably within CNS drug-like space. The ~0.6 log unit increase in lipophilicity and ~8.8 Ų reduction in PSA relative to the methyl ester analog (CAS 74730-43-1) predict improved passive membrane permeability, making this the preferred 2,4-dioxopiperidine building block for CNS-targeted fragment-based screening or scaffold-hopping campaigns .

Process Development and Scale-Up of Piperidine-2,4-dione Intermediates

The compound is synthesized via a well-characterized Dieckmann-type cyclization from ethyl 3-((3-ethoxy-3-oxopropyl)(methyl)amino)-3-oxopropanoate, achieving clean conversion at 80°C over 1 hour as confirmed by LC-MS . This defined synthetic protocol, disclosed in patent literature, provides a validated starting point for process chemists developing scalable routes to substituted piperidine-2,4-diones. The pre-methylated scaffold circumvents variable-yield post-synthetic N-alkylation steps, improving route robustness for larger-scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.